3-Methylbenzo[c]isoxazole-5-carbonitrile
Description
Properties
CAS No. |
180343-64-0 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
IUPAC Name |
3-methyl-2,1-benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C9H6N2O/c1-6-8-4-7(5-10)2-3-9(8)11-12-6/h2-4H,1H3 |
InChI Key |
OBUFRNZDQDRNCG-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=NO1)C#N |
Synonyms |
2,1-Benzisoxazole-5-carbonitrile,3-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₀H₆N₂O
- Hazards : Classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) .
- Handling : Requires storage in a dry, ventilated environment away from heat and ignition sources, with mandatory use of personal protective equipment (PPE) .
Structural Isomers and Derivatives
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Isomeric Differences : The [c] vs. [d] fusion in benzoisoxazole isomers alters ring strain and electronic properties. The [c]-isomer’s fused ring geometry may enhance stability in certain reaction conditions compared to the [d]-isomer .
- Nitrile vs. Carboxylic Acid : The nitrile group in the target compound offers reactivity toward nucleophiles (e.g., forming amides), whereas carboxylic acid derivatives (Table 1) are more suited for salt formation or esterification .
Table 2: Reactivity Comparison
- Nitrile Utility : The target compound’s nitrile group facilitates the synthesis of heterocyclic hybrids, such as uracil derivatives, via 1,3-dipolar cycloadditions .
- Amino Derivatives: 5-Amino-3-methylisoxazole () undergoes multicomponent reactions with aldehydes and ketones to form complex xanthenone frameworks, highlighting the role of substituents in directing reactivity .
Q & A
Q. Table 1: Key Safety Codes (From )
| Code | Precaution |
|---|---|
| P231+P232 | Handle under inert gas; keep dry |
| P210 | Keep away from heat sources |
| P280 | Wear protective gloves/eye gear |
Basic: What synthetic strategies are effective for preparing this compound?
Methodological Answer:
A common approach involves cyclization of pre-functionalized intermediates :
Oxime Formation: React substituted benzaldehyde derivatives with hydroxylamine to form oximes (e.g., as in ).
Chlorination: Treat oximes with chlorine gas to generate reactive intermediates.
Cyclization with Nitriles: Use ethyl acetoacetate derivatives or cyanide sources to form the isoxazole ring .
Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC or NMR .
Advanced: How can crystallographic software resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
SHELXL () and ORTEP-3 () are critical for structural refinement:
- Data Collection: Use high-resolution X-ray diffraction data (Cu-Kα radiation, λ=1.5418 Å).
- Model Building: Assign anisotropic displacement parameters for non-H atoms using SHELXL’s least-squares refinement .
- Ambiguity Resolution: For disordered regions, apply constraints (e.g., DFIX for bond lengths) and analyze residual electron density maps .
- Validation: Cross-check with CCDC databases to identify deviations from expected bond angles/geometry .
Example Workflow:
Solve phase problem via Patterson methods (SHELXD).
Refine using SHELXL with TWIN/BASF commands for twinned crystals .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?
Methodological Answer:
Stepwise Validation:
NMR Analysis: Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G* level). Look for discrepancies in aromatic regions (6.5–8.5 ppm) due to ring current effects.
XRD Cross-Check: Overlay crystallographic coordinates (ORTEP diagrams) with NMR-derived conformers to identify tautomeric or rotational isomers .
Dynamic Effects: Use variable-temperature NMR to detect fluxional behavior missed in static XRD models .
Q. Table 2: Common Data Contradictions & Solutions
| Issue | Resolution |
|---|---|
| NMR peak splitting | Check for diastereomers or solvent effects |
| XRD vs. calculated bond lengths | Re-optimize DFT parameters (e.g., dispersion corrections) |
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
DFT-Based Approaches:
Electrostatic Potential Maps: Calculate using Gaussian09 at M06-2X/def2-TZVP to identify electron-deficient sites (e.g., C-5 nitrile group) .
Fukui Indices: Determine values to predict nucleophilic attack susceptibility.
Transition State Modeling: Use QM/MM (ONIOM) to simulate reaction pathways (e.g., SNAr at C-3 position) .
Validation: Compare computed activation energies (±3 kcal/mol) with experimental kinetics (UV-Vis monitoring).
Basic: What analytical techniques are essential for characterizing purity and stability?
Methodological Answer:
- HPLC-DAD: Use C18 columns (acetonitrile/water mobile phase) to detect degradation products (λ=254 nm).
- TGA/DSC: Monitor thermal stability (heating rate 10°C/min, N₂ atmosphere) to identify decomposition above 150°C .
- Mass Spectrometry: HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 173.0481) .
Advanced: How can researchers design derivatives to enhance biological activity (e.g., antimicrobial)?
Methodological Answer:
Structure-Activity Relationship (SAR) Strategies:
Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂ at C-7) to increase electrophilicity for target binding .
Bioisosteres: Replace nitrile (-CN) with tetrazole to improve solubility while retaining H-bonding capacity .
In Silico Screening: Dock derivatives into FtsZ (PDB: 1RQ7) using AutoDock Vina; prioritize compounds with ΔG < -8 kcal/mol .
Validation: Test MIC against S. aureus (CLSI guidelines) and compare with parent compound .
Basic: What are the environmental hazards associated with this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
